molecular formula C15H13N3OS B14471465 Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime CAS No. 69408-52-2

Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime

Cat. No.: B14471465
CAS No.: 69408-52-2
M. Wt: 283.4 g/mol
InChI Key: PDPZKRYVVZSRQI-UHFFFAOYSA-N
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Description

Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime typically involves the reaction of 2-mercaptobenzimidazole with a suitable ketone, followed by the formation of the oxime derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives.

Scientific Research Applications

Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, showing antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-ylthio)-1-(2-thienyl)ethanone
  • 2-(1H-Benzimidazol-2-ylthio)-1-(4-((difluoromethyl)thio)phenyl)ethanone

Uniqueness

Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxime group, in particular, enhances its potential as a bioactive agent compared to similar compounds that lack this functional group.

Properties

CAS No.

69408-52-2

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C15H13N3OS/c19-18-14(11-6-2-1-3-7-11)10-20-15-16-12-8-4-5-9-13(12)17-15/h1-9,19H,10H2,(H,16,17)

InChI Key

PDPZKRYVVZSRQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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